Ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate
Overview
Description
Ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate is a synthetic organic compound with the molecular formula C21H18O7. It is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chromene core, an ethyl ester group, and a 4-methylphenoxyacetyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. This is followed by the reaction with 4-methylphenoxyacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The phenoxyacetyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
Ethyl 7-hydroxy-2-oxochromene-3-carboxylate: A related compound with similar structural features.
4-Methylphenoxyacetic acid: Another compound with a phenoxyacetyl group.
Uniqueness
Ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chromene core and the phenoxyacetyl group allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c1-3-25-20(23)17-10-14-6-9-16(11-18(14)28-21(17)24)27-19(22)12-26-15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINWULGMZSJEEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)COC3=CC=C(C=C3)C)OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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